6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
CAS No.: 524691-78-9
Cat. No.: VC4303199
Molecular Formula: C27H30N4O4S2
Molecular Weight: 538.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524691-78-9 |
|---|---|
| Molecular Formula | C27H30N4O4S2 |
| Molecular Weight | 538.68 |
| IUPAC Name | 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C27H30N4O4S2/c28-25(32)24-22-13-16-30(17-19-7-3-1-4-8-19)18-23(22)36-27(24)29-26(33)20-9-11-21(12-10-20)37(34,35)31-14-5-2-6-15-31/h1,3-4,7-12H,2,5-6,13-18H2,(H2,28,32)(H,29,33) |
| Standard InChI Key | QMEBQBJTRYSGSH-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N |
Introduction
6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound is classified as a heterocyclic compound, featuring a thieno[2,3-c]pyridine framework that incorporates both sulfur and nitrogen atoms. It is a derivative of sulfonamides, known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis and Preparation
The synthesis of 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step reactions. These steps include the formation of the thienopyridine core, the introduction of the benzyl group, and the attachment of the piperidine sulfonyl group. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Synthetic Steps
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Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
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Introduction of the Benzyl Group: Often involves benzylation reactions using benzyl halides in the presence of a base.
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Attachment of the Piperidine Sulfonyl Group: Accomplished through sulfonylation reactions using piperidine sulfonyl chlorides and appropriate coupling agents.
Mechanism of Action and Potential Applications
The mechanism of action for this compound is not fully elucidated but may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, making it a candidate for neurological studies. The compound is studied for its potential therapeutic applications, particularly in the treatment of diseases such as neurological disorders.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent for neurological disorders |
| Biological Research | Tool compound for studying biological pathways and molecular targets |
| Pharmacology | Investigated for pharmacokinetic and pharmacodynamic properties |
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